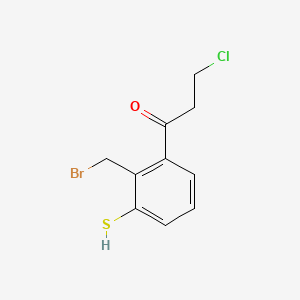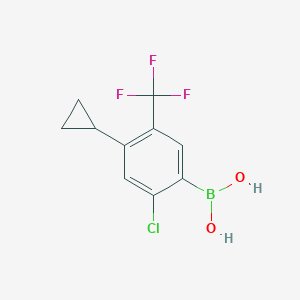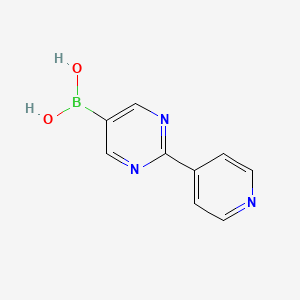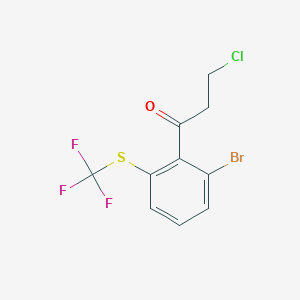
5-(1,3-Dithian-2-yl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dithian-2-yl)pentan-2-one is an organic compound that features a dithiane ring, which is a six-membered ring containing two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
5-(1,3-Dithian-2-yl)pentan-2-one can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired dithiane compound. Common catalysts used in this process include iodine, p-toluenesulfonic acid, and silica gel .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
化学反応の分析
Types of Reactions
5-(1,3-Dithian-2-yl)pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or hydrocarbons .
科学的研究の応用
5-(1,3-Dithian-2-yl)pentan-2-one has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 5-(1,3-Dithian-2-yl)pentan-2-one involves its ability to form stable thioacetal intermediates, which can protect carbonyl groups during chemical reactions . This stability is due to the presence of the dithiane ring, which can undergo reversible transformations under specific conditions . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
類似化合物との比較
Similar Compounds
1,3-Dithiolane: Another sulfur-containing ring compound used as a protecting group for carbonyl compounds.
1,3-Dithiane: Similar to 5-(1,3-Dithian-2-yl)pentan-2-one but with different substituents on the ring.
Oxathiolane: Contains both sulfur and oxygen atoms in the ring and is used for similar purposes.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced stability and reactivity compared to other dithiane derivatives . Its ability to form stable thioacetal intermediates makes it particularly valuable in organic synthesis .
特性
CAS番号 |
101033-09-4 |
|---|---|
分子式 |
C9H16OS2 |
分子量 |
204.4 g/mol |
IUPAC名 |
5-(1,3-dithian-2-yl)pentan-2-one |
InChI |
InChI=1S/C9H16OS2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,2-7H2,1H3 |
InChIキー |
AAFCLZOCTVXBMG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCC1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)

![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)

![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)




![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)

